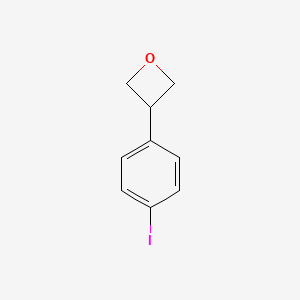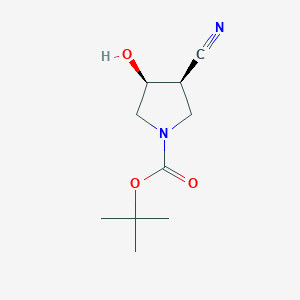
3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound Thietane 1,1-dioxide, the core structure, is a four-membered ring with a sulfur atom and two oxygen atoms attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of thietan-3-one, which undergoes a series of reactions including the addition of trimethylsilyl cyanide to the carbonyl group, followed by the oxidation of the sulfur atom and subsequent dehydration to form the thietane 1,1-dioxide intermediate .
Another approach involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium phenolate for substitution reactions .
Major Products
科学的研究の応用
3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Its reactivity and stability make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter levels and interacting with specific receptors in the brain . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.
類似化合物との比較
Similar Compounds
3-Cyanothiete 1,1-dioxide: Another thietane derivative with similar reactivity and applications in organic synthesis.
3-Substituted Thietane-1,1-Dioxides: These compounds have shown antidepressant activity and are structurally similar, with variations in the substituents attached to the thietane ring.
Uniqueness
3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylcyclopropylmethylamino group enhances its stability and reactivity, making it a valuable compound for various research applications.
特性
分子式 |
C10H19NO2S |
|---|---|
分子量 |
217.33 g/mol |
IUPAC名 |
1,1-dioxo-N-[(1-propan-2-ylcyclopropyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H19NO2S/c1-8(2)10(3-4-10)7-11-9-5-14(12,13)6-9/h8-9,11H,3-7H2,1-2H3 |
InChIキー |
IEBGVAQZHJXALQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(CC1)CNC2CS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)

![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)


![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)



![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)

![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
